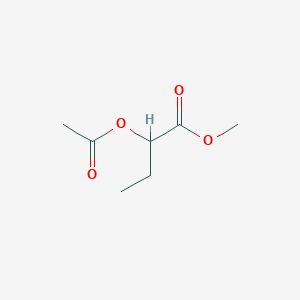![molecular formula C26H19N3O2S B14345961 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine CAS No. 90808-99-4](/img/structure/B14345961.png)
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. The presence of benzenesulfonyl and diphenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine typically involves multi-step organic reactions One common method includes the initial formation of the pyrido[2,3-b]pyrazine core through cyclization reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents like halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenesulfonyl or pyrido[2,3-b]pyrazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and optoelectronic devices.
Mechanism of Action
The mechanism of action of 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The pyrido[2,3-b]pyrazine core may also interact with DNA or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine derivatives: These compounds share the same core structure but differ in their substituents.
Benzenesulfonyl derivatives: Compounds with similar benzenesulfonyl groups but different core structures.
Diphenyl derivatives: Compounds containing diphenyl groups attached to different core structures.
Uniqueness
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine is unique due to the combination of its pyrido[2,3-b]pyrazine core with benzenesulfonyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
90808-99-4 |
|---|---|
Molecular Formula |
C26H19N3O2S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
8-(benzenesulfonylmethyl)-2,3-diphenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C26H19N3O2S/c30-32(31,22-14-8-3-9-15-22)18-21-16-17-27-26-25(21)28-23(19-10-4-1-5-11-19)24(29-26)20-12-6-2-7-13-20/h1-17H,18H2 |
InChI Key |
MJLFEMMNHOXMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN=C3N=C2C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)




![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)

![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

